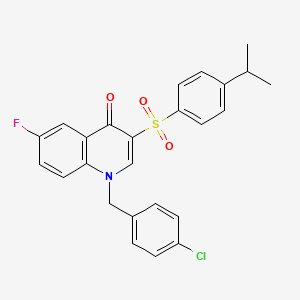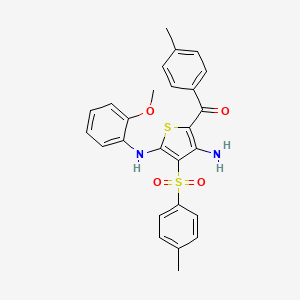
(3-Amino-5-((2-metoxifenil)amino)-4-tosiltiofen-2-il)(p-tolil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone, is a complex organic molecule that may have potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer some properties and applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include condensation, amination, and cyclization processes. For instance, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones involved the formation of a pyrazole ring and subsequent attachment of an aryl group . Similarly, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone required condensation of an acid with an amine, followed by cyclization . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their chemical behavior and interaction with biological systems. Single crystal X-ray diffraction is a common technique used to elucidate the structure of such molecules . Although the exact structure of 3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is not provided, it is likely that similar analytical techniques could be employed to determine its molecular configuration.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers do not provide specific reactions for the compound , but they do mention the reactivity of similar compounds. For example, the presence of amino groups in the pyrazole and indazole compounds suggests potential for further substitution reactions or interactions with biological macromolecules .
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and toxicity are important for the practical application of a compound. The papers discuss the low acute toxicity of the pyrazole derivatives and their central nervous system depressant activity . The indazole derivative showed inhibition of cancer cell proliferation, indicating potential antitumor activity . These properties are indicative of the biological relevance of these compounds and suggest similar testing for the compound .
Aplicaciones Científicas De Investigación
Acoplamiento Suzuki–Miyaura
El acoplamiento Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono catalizada por metales de transición. AMT sirve como reactivo organoborano en las reacciones de acoplamiento SM. Su éxito radica en las condiciones de reacción suaves, la tolerancia a los grupos funcionales y la compatibilidad con el medio ambiente. Los investigadores han adaptado derivados de AMT para condiciones de acoplamiento específicas .
Reacciones de protodesboronación
La porción de boro de AMT puede sufrir reacciones de protodesboronación. Por ejemplo, los complejos de borato menos nucleófilos (como (3,5-bis(trifluorometil)fenil)litio) evitan la adición arilo no deseada a otros grupos funcionales. Estas reacciones se han aplicado en la síntesis de moléculas complejas .
Desboronación catalizada por fotorreducción
En la catálisis fotorreducción, AMT se puede utilizar como un sustrato de éster bórico. En condiciones específicas, los catalizadores fotorreducción reducen AMT, lo que lleva a la desboronación. Este proceso regenera el estado de oxidación inicial del catalizador y tiene aplicaciones en química sintética .
Propiedades
IUPAC Name |
[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-8-12-18(13-9-16)23(29)24-22(27)25(34(30,31)19-14-10-17(2)11-15-19)26(33-24)28-20-6-4-5-7-21(20)32-3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUMHAYMFARMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

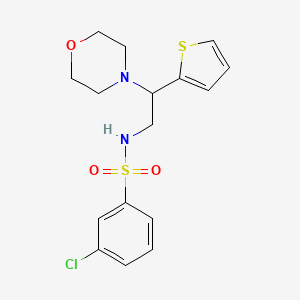

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
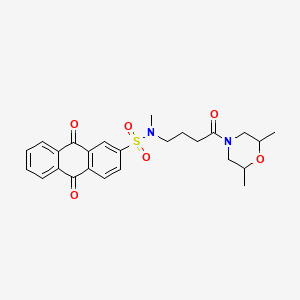
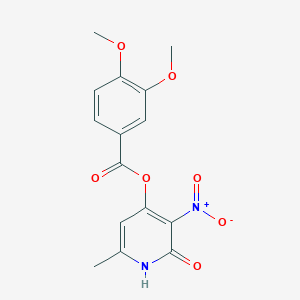

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)
![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)
![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)
